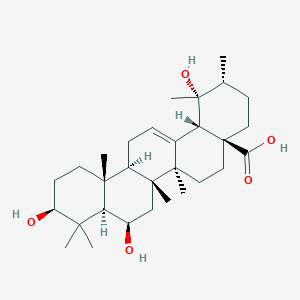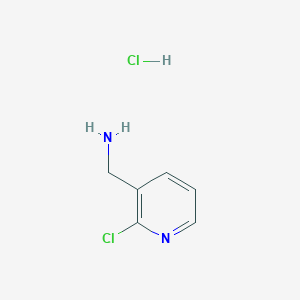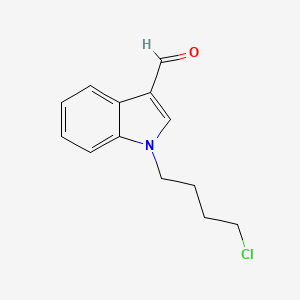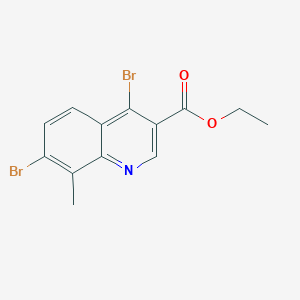
Uncaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uncaric acid is a natural product found in Uncaria tomentosa, Uncaria elliptica, and Aria edulis . It has a molecular formula of C30H48O5 .
Molecular Structure Analysis
Uncaric acid has a complex molecular structure with a molecular weight of 488.7 g/mol . Its IUPAC name is (1R,2R,4aS,6aR,6aS,6bR,8R,8aR,10S,12aR,14bS)-1,8,10-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid .
Scientific Research Applications
Antibacterial Activity
Uncaric acid is found in Cat’s Claw (Uncaria tomentosa), a plant rich in phytochemicals . The components of this plant, including Uncaric acid, have shown considerable potential as antibacterials . This could be particularly useful in the face of increasing bacterial resistance to currently available antibiotics .
Potential Treatment for Lyme Disease
Research suggests that components of Uncaria tomentosa, including Uncaric acid, may have potential individually or synergistically with established antibiotics against microbes, including Borrelia burgdorferi, the causative agent of Lyme disease .
Antiviral Properties
Uncaric acid has been studied for its potential antiviral properties. In particular, it has been evaluated for its effectiveness against SARS-CoV-2, the virus that causes COVID-19 . The research focused on the binding interface of the receptor-binding domain (RBD)-angiotensin-converting enzyme-2 (ACE-2) complex in host cells and the viral spike protein .
Interaction with ACE-2
Further analysis of Uncaric acid revealed crucial contacts with essential amino acids residues for ACE-2–RBD binding . Uncaric acid binds at ASP30 residue of ACE-2 through a hydrogen bonding with one of the hydroxyl groups . This interaction could have implications for the treatment of diseases where the ACE-2 receptor is involved.
Component of Medicinal Plants
Uncaric acid is a component of several medicinal plants, including Uncaria tomentosa and Uncaria cordata . These plants have been a source of important drug discoveries for decades .
Potential Complementary Medicine for COVID-19
Given its potential antiviral properties and interaction with the ACE-2 receptor, Uncaric acid (found in Cat’s Claw) is suggested as a potential complementary and/or alternative medicine for COVID-19 treatment .
Mechanism of Action
Uncaric acid is a triterpene found in Uncaria tomentosa, a plant native to Central and South America, commonly known as cat’s claw . This compound has been studied for its potential therapeutic effects, including anti-inflammatory, anti-oxidative, and antiviral activities .
Target of Action
Uncaric acid has been found to interact with the angiotensin-converting enzyme-2 (ACE-2) receptor, which is a key component in the entry of certain viruses, including SARS-CoV-2, into host cells . It binds at the ASP30 residue of ACE-2 through a hydrogen bonding with one of its hydroxyl groups .
Mode of Action
The mode of action of uncaric acid involves its interaction with the ACE-2 receptor. By binding to this receptor, uncaric acid may potentially inhibit the entry of viruses into host cells . Additionally, it has been proposed that uncaric acid may inhibit Cγ1 phospholipase, leading to the translocation of Bcl-2 and Bax family proteins to mitochondria, resulting in the release of the c cytochrome, leading to caspase-9 and -3 activation .
Biochemical Pathways
The biochemical pathways affected by uncaric acid are primarily related to viral entry into host cells and apoptosis. By binding to the ACE-2 receptor, uncaric acid may interfere with the ability of viruses to enter host cells . Furthermore, by influencing the translocation of Bcl-2 and Bax family proteins and the subsequent release of c cytochrome, uncaric acid may trigger apoptosis, a form of programmed cell death .
Pharmacokinetics
Uncaria tomentosa, the plant from which uncaric acid is derived, is most frequently used and prepared in traditional medicine as an aqueous extraction in hot water of the inner bark or the root bark, or macerated in an alcoholic beverage .
Result of Action
The result of uncaric acid’s action may include potential antiviral effects, particularly against viruses that use the ACE-2 receptor for entry into host cells . Additionally, by triggering apoptosis, uncaric acid may contribute to the elimination of infected or abnormal cells .
Action Environment
The action of uncaric acid may be influenced by various environmental factors. For instance, the chemical composition of Uncaria tomentosa, including the concentration of uncaric acid, may vary depending on the collection site and the period of the year in which it was collected
properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8R,8aR,10S,12aR,14bS)-1,8,10-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20-,21+,22-,23+,26-,27-,28-,29-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGOJQJBPLCRQP-HUVCIBQSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1(C)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uncaric acid | |
Q & A
A: Uncaric acid acts as a competitive inhibitor of KYN-3-H. [] This means it competes with the enzyme's natural substrate, L-kynurenine, for binding at the active site. By inhibiting KYN-3-H, uncaric acid prevents the conversion of L-kynurenine to 3-hydroxykynurenine, a neurotoxic metabolite. This inhibition could potentially shift the balance within the kynurenine pathway, reducing the production of neurotoxic metabolites and promoting the formation of neuroprotective compounds.
A: While a specific molecular formula and weight aren't provided in the provided research excerpts, uncaric acid is classified as a ursane-type triterpenoid. [] Further structural insights could be obtained through comprehensive spectroscopic analyses, including NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.
A: Research indicates uncaric acid is a potent KYN-3-H inhibitor with a Kic value of 0.023 ± 0.002 μM. [] This signifies a strong binding affinity to the enzyme and potent inhibition at low concentrations. Further investigations using cell-based assays would be valuable in evaluating the compound's effectiveness in a biological context.
A: Yes, research has identified several other triterpenes with KYN-3-H inhibitory activity. Notably, 24-oxofriedelan-29-oic acids and celastrol have shown promising results. [] Structure-activity relationship (SAR) studies suggest the triterpene skeleton, functional groups, and ring conformations play crucial roles in their inhibitory activity. [] Further research exploring these structural features could lead to the development of even more potent and selective KYN-3-H inhibitors.
A: The kynurenine pathway is increasingly recognized as a key player in various neurological conditions. By inhibiting KYN-3-H, uncaric acid holds promise for modulating this pathway and potentially mitigating neurotoxic effects. [] This therapeutic potential warrants further investigation through in vivo studies using animal models of neuroinflammation and neurodegeneration.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl [(2S)-3-oxobutan-2-yl]carbamate](/img/structure/B1149088.png)

